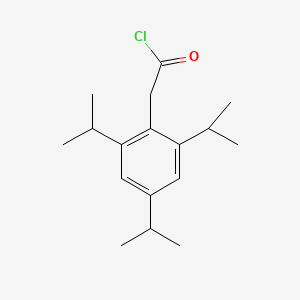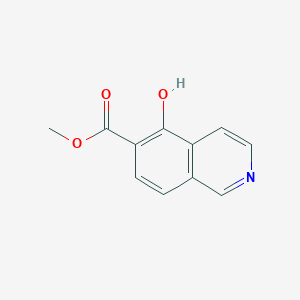
Methyl 5-hydroxyisoquinoline-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-hydroxyisoquinoline-6-carboxylate is a chemical compound with the molecular formula C11H9NO3 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxyisoquinoline-6-carboxylate typically involves the esterification of 5-Hydroxy-6-isoquinolinecarboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to increase yield and purity. The choice of catalyst and solvent, as well as reaction temperature and time, are critical factors in the industrial production process.
化学反应分析
Types of Reactions
Methyl 5-hydroxyisoquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 5-oxo-6-isoquinolinecarboxylic acid methyl ester.
Reduction: Formation of 5-hydroxy-6-isoquinolinecarbinol.
Substitution: Formation of 5-halo-6-isoquinolinecarboxylic acid methyl ester.
科学研究应用
Methyl 5-hydroxyisoquinoline-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of Methyl 5-hydroxyisoquinoline-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The hydroxyl and ester groups play a crucial role in its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
5-Hydroxy-3-pyridinecarboxylic acid methyl ester: Similar in structure but with a pyridine ring instead of isoquinoline.
6-Isoquinolinecarboxylic acid, 5-hydroxy-, methyl ester: A closely related compound with slight variations in functional groups.
Uniqueness
Methyl 5-hydroxyisoquinoline-6-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its isoquinoline backbone provides a versatile scaffold for the development of novel compounds with potential therapeutic applications.
属性
分子式 |
C11H9NO3 |
|---|---|
分子量 |
203.19 g/mol |
IUPAC 名称 |
methyl 5-hydroxyisoquinoline-6-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)9-3-2-7-6-12-5-4-8(7)10(9)13/h2-6,13H,1H3 |
InChI 键 |
QQRJNTPXTCAFHZ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C2=C(C=C1)C=NC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


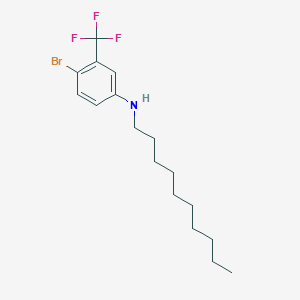
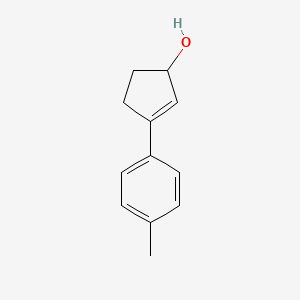
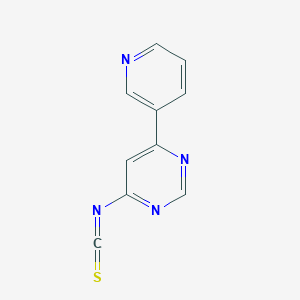
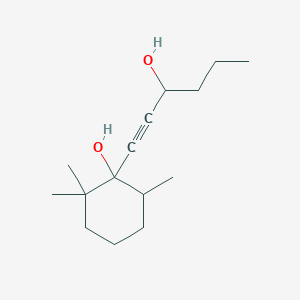
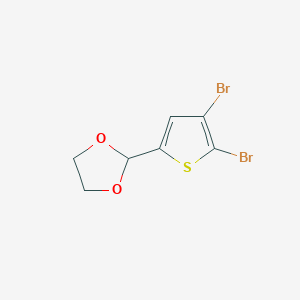
![Ethyl 2,3-dihydrobenzo[1,2-b]furan-3-acetate](/img/structure/B8545778.png)
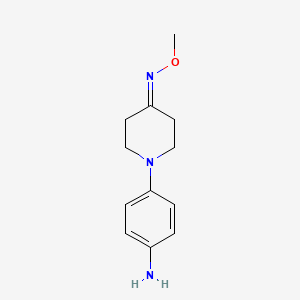

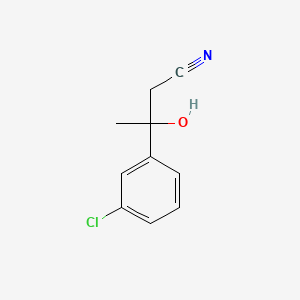
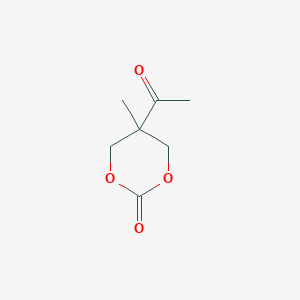
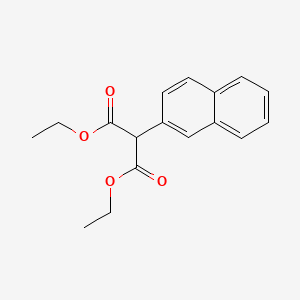
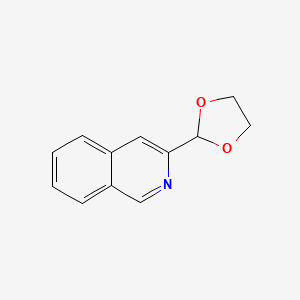
![Ethyl 3-(4-methoxyphenyl)-[1,2,4]thiadiazole-5-carboxylate](/img/structure/B8545813.png)
